molecular formula C9H9ClO3 B2422943 3-Chloro-6-methoxy-2-methylbenzoic acid CAS No. 23550-92-7

3-Chloro-6-methoxy-2-methylbenzoic acid

Cat. No. B2422943
CAS RN: 23550-92-7
M. Wt: 200.62
InChI Key: HSYKEWJRHVUDLS-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methylbenzoic acid, also known as MEMAC acid, is a chemical compound that has been widely studied for its potential applications in various fields of research and industry. It is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved by using 3-nitro-2-methylbenzoic acid as a raw material to produce 3-amino-2-methylbenzoic acid, which then undergoes diazotization and methoxylation to yield the product . Alternatively, 2,6-dichlorotoluene can be used as a raw material, which first undergoes methoxylation with sodium methoxide, followed by cyanation hydrolysis with potassium cyanide to yield the product .


Molecular Structure Analysis

The molecular formula of this compound is C9H9ClO3. The molecular weight is 200.62.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization and methoxylation . These reactions are crucial in the transformation of the raw materials into the desired product.


Physical And Chemical Properties Analysis

This compound is a solid and is insoluble in water . The melting point is 147.0 to 151.0 °C, and the density is predicted to be 1.168±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • 3-Chloro-6-methoxy-2-methylbenzoic acid is involved in various synthesis processes. Daniewski et al. (2002) describe efficient methods for preparing 2-chloro-6-methylbenzoic acid, which shares a similar structure with this compound. These methods involve nucleophilic aromatic substitution and carbonylation, and are suitable for the preparation of kilogram quantities of the compound (Daniewski, Liu, Püntener, & Scalone, 2002).
    • Charlesworth and Levene (1963) investigated the condensation of 5-methoxy-3-methylbenzoic acid with various agents, resulting in different compounds, indicating the potential chemical versatility of similar compounds (Charlesworth & Levene, 1963).
  • Biological and Pharmaceutical Applications:

    • A study by Adeboya (1996) identified compounds such as dihydromaldoxin, isodihydromaldoxin, and dechlorodihydromaldoxin, which are related to this compound, from the culture medium of a Xylaria species. These compounds play a role in the grisan–depsidone biosynthetic pathway (Adeboya, 1996).
  • Pharmaceutical Chemistry and Drug Synthesis:

    • Henderson and Hill (1982) described the synthesis of chlorinated isocoumarin derivatives, including compounds structurally related to this compound. This highlights the relevance of such compounds in the synthesis of complex organic molecules with potential pharmaceutical applications (Henderson & Hill, 1982).
  • Material Science and Engineering:

    • Amarnath and Palaniappan (2005) studied the doping of polyaniline with benzoic acid and substituted benzoic acids, such as 2-methoxybenzoic acid. This research is indicative of the potential applications of this compound in the field of materials science, particularly in the development of conductive polymers (Amarnath & Palaniappan, 2005).

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-6-methoxy-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name

3-chloro-6-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKEWJRHVUDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23550-92-7
Record name 3-chloro-6-methoxy-2-methylbenzoic acid
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